molecular formula C34H28P2 B12055017 (R,R)-1-Naphthyl-DIPAMP CAS No. 81157-93-9

(R,R)-1-Naphthyl-DIPAMP

Cat. No.: B12055017
CAS No.: 81157-93-9
M. Wt: 498.5 g/mol
InChI Key: AJLHFWYWUUCAAX-LQFQNGICSA-N
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Description

(R,R)-1-Naphthyl-DIPAMP is a chiral phosphine ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable compound in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-1-Naphthyl-DIPAMP typically involves the reaction of 1-naphthylamine with a suitable phosphine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine ligand. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maintain the desired enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,R)-1-Naphthyl-DIPAMP undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine ligand back to its original state.

    Substitution: The compound can participate in substitution reactions, where the naphthyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce various substituted phosphine ligands.

Scientific Research Applications

(R,R)-1-Naphthyl-DIPAMP has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: this compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (R,R)-1-Naphthyl-DIPAMP involves its ability to coordinate with metal centers in catalytic reactions. The chiral nature of the ligand induces enantioselectivity in the catalytic process, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific catalytic reaction being carried out.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-1-Naphthyl-DIPAMP: The enantiomer of (R,R)-1-Naphthyl-DIPAMP, used in similar applications but with opposite enantioselectivity.

    BINAP: Another chiral phosphine ligand used in asymmetric catalysis.

    DIPAMP: A related compound with similar applications but different structural features.

Uniqueness

This compound is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to induce chirality in the products makes it a valuable tool in the synthesis of enantiomerically pure compounds.

Properties

CAS No.

81157-93-9

Molecular Formula

C34H28P2

Molecular Weight

498.5 g/mol

IUPAC Name

(R)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane

InChI

InChI=1S/C34H28P2/c1-3-17-29(18-4-1)35(33-23-11-15-27-13-7-9-21-31(27)33)25-26-36(30-19-5-2-6-20-30)34-24-12-16-28-14-8-10-22-32(28)34/h1-24H,25-26H2/t35-,36-/m1/s1

InChI Key

AJLHFWYWUUCAAX-LQFQNGICSA-N

Isomeric SMILES

C1=CC=C(C=C1)[P@@](CC[P@](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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